1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition Target engagement Structure-activity relationship

Select this compound for its validated C6-unsubstituted scaffold, essential for activity against the T315I gatekeeper mutant (LD50: 0.7–4.3 µM). The N-(4-fluorobenzyl) group is a critical pharmacophore for dual Src/Abl kinase engagement (nanomolar affinity), distinguishing it from non-kinase-targeting analogs. This precise substitution pattern makes it an ideal chemical probe for drug-resistant CML research and kinase selectivity profiling.

Molecular Formula C20H18FN5
Molecular Weight 347.397
CAS No. 890884-33-0
Cat. No. B2591947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890884-33-0
Molecular FormulaC20H18FN5
Molecular Weight347.397
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C
InChIInChI=1S/C20H18FN5/c1-13-3-8-17(9-14(13)2)26-20-18(11-25-26)19(23-12-24-20)22-10-15-4-6-16(21)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)
InChIKeyIXRUDLJLBYFOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890884-33-0): Core Scaffold and Procurement Rationale


1-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890884-33-0) is a C6-unsubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a 3,4-dimethylphenyl group at N1 and a 4-fluorobenzylamine substituent at C4 [1]. This scaffold class is recognized for dual Src/Abl kinase inhibition, with C6-unsubstituted variants demonstrating activity against imatinib-resistant chronic myeloid leukemia (CML) cell lines, including the T315I mutant [2]. The compound's molecular formula is C20H18FN5, with a molecular weight of 347.4 g/mol [1].

Why Generic Substitution Fails for 1-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: N-Substituent-Dependent Target Engagement


Within the 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine chemotype, the nature of the C4-amino substituent dictates the biological target landscape. Replacing the N-(4-fluorobenzyl) group with an N,N-dipropyl group yields S3QEL 2 (CAS 890888-12-7), a selective suppressor of mitochondrial complex III superoxide production (IC50 = 1.7 µM) with no reported kinase activity [1]. Conversely, the 4-fluorobenzyl motif is a critical pharmacophore for ATP-binding pocket engagement in Src/Abl kinases, as demonstrated by closely related analogs such as CHEMBL406658, which exhibits a Ki of 80 nM against wild-type human Abl [2]. The C6-unsubstituted scaffold further distinguishes the target compound from C6-substituted pyrazolo[3,4-d]pyrimidines, which show markedly reduced activity against the T315I Bcr-Abl mutant (LD50 > 8 µM vs. 0.7–4.3 µM for C6-unsubstituted analogs) [3]. Generic substitution without preserving the 4-fluorobenzyl group and C6-unsubstituted status would therefore redirect target engagement and abolish the anti-leukemic activity profile.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest Analogs


N-Substituent Switch: 4-Fluorobenzyl vs. N,N-Dipropyl Redirects Target Engagement from Mitochondrial Complex III to Kinase Inhibition

The target compound differs from its closest structural analog, S3QEL 2 (CAS 890888-12-7), solely in the C4-amino substituent: N-(4-fluorobenzyl) versus N,N-dipropyl. This single substitution switch redirects the biological target from mitochondrial complex III to tyrosine kinases. S3QEL 2 selectively suppresses site IIIQo superoxide production with an IC50 of 1.7 µM without altering normal electron flux or oxidative phosphorylation, and shows no reported kinase inhibitory activity [1]. In contrast, the 4-fluorobenzylamino motif present in the target compound is a validated pharmacophore for Src/Abl kinase inhibition, as evidenced by the analog CHEMBL406658, which bears the identical N-(4-fluorobenzyl) group and achieves a Ki of 80 nM against recombinant wild-type human Abl [2]. The C6-unsubstituted scaffold further distinguishes the target compound from C6-substituted derivatives; in head-to-head cellular assays, C6-unsubstituted compounds 1 and 2 achieved LD50 values of 0.7–4.3 µM across imatinib-sensitive and imatinib-resistant Ba/F3 cell lines (including T315I, Y253F, and E255K mutants), whereas C6-substituted compound 3 showed an LD50 exceeding 8 µM against the T315I mutant [3].

Kinase inhibition Target engagement Structure-activity relationship

N1-Aryl Group Specificity: 3,4-Dimethylphenyl Substitution Pattern Differentiates Target Compound from p-Tolyl and 4-Fluorophenyl Analogs in Src/Abl Targeting

The N1-aryl substituent on the pyrazolo[3,4-d]pyrimidine scaffold modulates kinase selectivity and cellular potency. The target compound bears a 3,4-dimethylphenyl group at N1, distinguishing it from the p-tolyl analog N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is described as a kinase inhibitor but lacks quantitative selectivity profiling . The binding mode of dual Src/Abl inhibitors within the ATP-binding pocket of Bcr-Abl has been elucidated by molecular modeling, demonstrating that the N1-aryl group occupies a hydrophobic pocket adjacent to the gatekeeper residue [1]. The 3,4-dimethyl substitution pattern provides increased hydrophobic surface complementarity compared to mono-substituted phenyl rings, as supported by docking studies of pyrazolo[3,4-d]pyrimidine derivatives showing that compounds with 3,4-disubstituted phenyl groups at N1 achieve more favorable Glide docking scores in kinase catalytic pockets than their mono-substituted counterparts [1]. In the C6-unsubstituted series, compounds with N1-aryl variation displayed differential cellular potency against Bcr-Abl-driven cell lines, with the N1-(3,4-dimethylphenyl) substituted analogs ranking among the more potent derivatives in antiproliferative assays on K562 CML cells [2].

Kinase selectivity SAR Drug design

C6-Unsubstituted Scaffold Confers Activity Against Imatinib-Resistant Bcr-Abl Mutants Including T315I

The C6 position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical determinant of activity against drug-resistant Bcr-Abl mutants. The target compound is C6-unsubstituted (hydrogen at C6), which is associated with dual Src/Abl inhibitory activity effective against the T315I gatekeeper mutation—a mutation that confers resistance to imatinib, dasatinib, and most second-generation Bcr-Abl inhibitors. In direct comparative cellular assays, two C6-unsubstituted pyrazolo[3,4-d]pyrimidines (compounds 1 and 2) demonstrated LD50 values of 0.7–4.3 µM across Ba/F3 cell lines expressing wild-type p210Bcr-Abl, T315I, Y253F, and E255K mutants, as well as the p185 Bcr-Abl construct associated with acute lymphoblastic leukemia [1]. In striking contrast, C6-substituted analogs (compounds 3–10) exhibited significantly reduced activity, with compound 3 showing an LD50 exceeding 8 µM against the T315I mutant—a greater than 10-fold loss of potency [1]. The pro-apoptotic activity of C6-unsubstituted compounds was confirmed as a mechanism contributing to their cytotoxic effects on both imatinib-sensitive and imatinib-resistant cells [1]. Docking simulations predicted that the C6-unsubstituted scaffold allows favorable interaction with the T315I mutated form of Abl, while C6 substituents create steric clashes with the mutant isoleucine side chain [1].

Drug resistance CML T315I mutation Kinase inhibitor

Physicochemical Differentiation: Lipophilic 3,4-Dimethylphenyl and 4-Fluorobenzyl Substituents Drive Distinct Solubility and Formulation Profile

Pyrazolo[3,4-d]pyrimidine derivatives, particularly those active as c-Src inhibitors, are characterized by poor aqueous solubility that limits their pharmacokinetic properties [1]. The target compound's dual lipophilic substituents—the 3,4-dimethylphenyl group at N1 and the 4-fluorobenzyl group at C4—result in a calculated logP of approximately 4.3 [2], which is higher than that of more polar N1-substituted analogs. This physicochemical profile necessitates specialized formulation approaches. Human serum albumin (HSA) nanoparticle encapsulation has been successfully applied to pyrazolo[3,4-d]pyrimidine c-Src inhibitors (compounds 1–5), improving solubility and enabling cytotoxicity evaluation against neuroblastoma cell lines [1]. In a related study, nanoformulation of a pyrazolo[3,4-d]pyrimidine lead compound achieved greater than 50% tumor volume reduction in vivo, demonstrating that formulation strategy directly impacts translational utility [3]. The target compound's logP distinguishes it from the N,N-dipropyl analog S3QEL 2, which has a lower logP (~3.5 estimated) and is reported soluble in DMSO and ethanol at 20 mM concentrations , and from 1-(4-fluorophenyl)-substituted analogs that exhibit different solubility profiles [1].

Drug delivery Solubility Formulation Nanoparticle

Optimal Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Imatinib-Resistant Chronic Myeloid Leukemia (CML) Drug Discovery: Targeting T315I Bcr-Abl Mutant

The target compound's C6-unsubstituted pyrazolo[3,4-d]pyrimidine scaffold is validated for activity against the T315I gatekeeper mutant of Bcr-Abl, which confers resistance to imatinib, nilotinib, and dasatinib. C6-unsubstituted analogs demonstrate LD50 values of 0.7–4.3 µM against Ba/F3 cells expressing T315I-mutated Bcr-Abl, representing a greater than 10-fold potency advantage over C6-substituted analogs (LD50 > 8 µM). The dual Src/Abl inhibitory mechanism provides an additional therapeutic dimension by suppressing both Bcr-Abl-driven proliferation and Src-mediated resistance signaling. Researchers developing next-generation CML therapies should prioritize this compound as a starting point for lead optimization against drug-resistant leukemias. [1]

Kinase Selectivity Profiling: Differentiating Src/Abl Inhibition from Mitochondrial Complex III Activity

The N-(4-fluorobenzyl) substituent on the target compound serves as a critical determinant of kinase target engagement, distinguishing it from the N,N-dipropyl analog S3QEL 2, which selectively targets mitochondrial complex III (IC50 = 1.7 µM) with no kinase activity. This binary target switch enables the target compound to be used as a kinase-focused chemical probe, while S3QEL 2 serves exclusively in mitochondrial ROS research. For screening libraries aimed at mapping kinase selectivity across the pyrazolo[3,4-d]pyrimidine chemotype, the target compound occupies a distinct pharmacological space defined by the 4-fluorobenzyl pharmacophore, which is associated with nanomolar Abl binding affinity (Ki = 80 nM in close analog CHEMBL406658). [2]

Nanoparticle Formulation Development for Poorly Soluble Kinase Inhibitors

With a calculated logP of approximately 4.3, the target compound exemplifies the solubility challenges inherent to lipophilic pyrazolo[3,4-d]pyrimidine kinase inhibitors. Human serum albumin (HSA) nanoparticle encapsulation has been successfully demonstrated for structurally related c-Src inhibitors, improving solubility and enabling in vitro cytotoxicity evaluation against neuroblastoma cell lines. A lead pyrazolo[3,4-d]pyrimidine formulated via nanosystem approaches achieved greater than 50% tumor volume reduction in vivo. The target compound thus serves as an ideal model substrate for developing and optimizing nanoformulation strategies for this chemotype, with direct translatability to in vivo efficacy studies. [3]

Structure-Activity Relationship (SAR) Studies Exploring N1-Aryl Substitution Effects on Kinase Binding

The 3,4-dimethylphenyl group at N1 of the target compound provides a defined hydrophobic contact surface within the kinase ATP-binding pocket. Molecular docking studies of pyrazolo[3,4-d]pyrimidine derivatives into the Bcr-Abl catalytic pocket demonstrate that N1-aryl disubstitution patterns modulate binding affinity and selectivity. The target compound's 3,4-dimethyl substitution offers two methyl groups for hydrophobic interactions, distinguishing it from mono-substituted p-tolyl analogs and electronically distinct 4-fluorophenyl analogs. Systematic SAR campaigns comparing the target compound with its N1-aryl variants can map the hydrophobic pocket requirements for Src versus Abl selectivity, guiding the design of isoform-selective inhibitors. [4]

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.